Ethyl 2-aminobenzo[d]thiazole-7-carboxylate chemical properties
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate
Executive Summary
This guide provides a comprehensive technical overview of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, present a robust synthesis protocol with mechanistic insights, analyze its chemical reactivity, and explore its applications, particularly as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their programs.
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The 2-aminobenzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid bicyclic structure, combined with the hydrogen bond donating and accepting capabilities of the 2-amino group, allows it to serve as a versatile pharmacophore that can engage with a wide array of biological targets.[2] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a strategically important derivative, incorporating an ethyl ester at the 7-position, which provides a key handle for further synthetic modification or for modulating physicochemical properties such as solubility and cell permeability. Its classification as a "Protein Degrader Building Block" points to its emerging role in cutting-edge therapeutic modalities.
Chemical Identity and Physicochemical Properties
Precise identification and an understanding of physicochemical properties are foundational to any research and development effort. While comprehensive experimental data for this specific molecule is not widely published, we can define its chemical identity and infer key properties based on its structure and data from analogous compounds.
Table 1: Chemical Identifiers for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 677304-89-1 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [5] |
| Molecular Weight | 222.26 g/mol | [4] |
| Canonical SMILES | CCOC(=O)c1cccc2c1sc(=N)n2 | [5] |
| InChI | InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) |[5] |
Table 2: Predicted & Qualitative Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale & Commentary |
|---|---|---|
| Physical State | Solid | Typical for substituted benzothiazoles of this molecular weight. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point, likely >150 °C, similar to related structures. |
| Boiling Point | Not available | High boiling point expected; likely to decompose before boiling at atmospheric pressure.[6] |
| Solubility | Moderately soluble in polar organic solvents | The presence of the ester and amino groups suggests solubility in solvents like DMSO, DMF, and moderate solubility in methanol or ethyl acetate.[5] Low aqueous solubility is predicted. |
| Topological Polar Surface Area (TPSA) | ~90-100 Ų | Estimated based on analogous structures like the 6-carboxylate isomer.[3][7] This value is within the typical range for orally bioavailable drugs. |
| Hydrogen Bond Donors | 1 (from -NH₂) | [7] |
| Hydrogen Bond Acceptors | ~3-5 (N, C=O) |[3][7] |
Synthesis and Mechanistic Rationale
The construction of the 2-aminobenzothiazole ring system is a classic transformation in heterocyclic chemistry. A reliable and widely adopted method is the Hugershoff reaction, which involves the cyclization of an aniline derivative with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen.
General Synthesis Protocol via Hugershoff Cyclization
The synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate can be achieved from ethyl 3-aminobenzoate. The process involves an in-situ thiocyanation of the aromatic ring followed by intramolecular cyclization.
Step-by-Step Methodology:
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Reaction Setup: To a solution of ethyl 3-aminobenzoate (1 equivalent) and potassium thiocyanate (KSCN, 2.2 equivalents) in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath with continuous stirring.
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Bromination: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The causality here is critical: bromine first reacts with the thiocyanate to form a thiocyanogen or related electrophilic species, which then attacks the electron-rich aromatic ring ortho to the activating amino group.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. A precipitate will form. Filter the solid, wash thoroughly with water to remove acetic acid and inorganic salts, and then with a cold, dilute solution of sodium bisulfite to quench any excess bromine.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product.
Caption: Synthesis workflow for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate.
Predicted Spectroscopic Profile and Structural Elucidation
While public repositories lack fully assigned experimental spectra for this compound, its structure allows for a confident prediction of its key spectroscopic features. This predictive analysis is a crucial tool for structural confirmation in synthesis.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
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δ 7.5-8.0 ppm (m, 3H): The three protons on the benzene ring would appear in this region. Their exact shifts and coupling constants (doublets, triplets) would depend on the specific electronic environment, but they would integrate to three protons.
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δ 7.2-7.4 ppm (s, 2H): A broad singlet corresponding to the two protons of the C2-amino group. The chemical shift can vary with concentration and temperature.
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δ 4.35 ppm (q, J ≈ 7.1 Hz, 2H): A quartet representing the -OCH₂- protons of the ethyl ester, split by the adjacent methyl group.
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δ 1.35 ppm (t, J ≈ 7.1 Hz, 3H): A triplet for the terminal -CH₃ protons of the ethyl ester.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
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δ ~168 ppm: The carbonyl carbon of the ethyl ester.
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δ ~165 ppm: The C2 carbon of the thiazole ring, bonded to two nitrogen atoms.
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δ 115-150 ppm: A series of signals corresponding to the seven aromatic carbons of the benzothiazole ring system.
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δ ~61 ppm: The -OCH₂- carbon of the ethyl ester.
-
δ ~14 ppm: The terminal -CH₃ carbon of the ethyl ester.
Predicted Mass Spectrum (EI+)
-
m/z 222: Molecular ion peak (M⁺), corresponding to the molecular weight of the compound.
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m/z 194: Loss of ethylene (C₂H₄) from the ethyl ester.
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m/z 177: Loss of the ethoxy group (-OC₂H₅).
-
m/z 149: Loss of the entire carboxylate group (-COOC₂H₅).
Predicted IR Spectrum (KBr Pellet)
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3450-3300 cm⁻¹: Two distinct N-H stretching bands for the primary amine.
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~3050 cm⁻¹: Aromatic C-H stretching.
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~2980 cm⁻¹: Aliphatic C-H stretching from the ethyl group.
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~1700 cm⁻¹: Strong C=O stretching from the ester carbonyl.
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~1640 cm⁻¹: C=N stretching of the thiazole ring.
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~1550 cm⁻¹: N-H bending vibration.
Chemical Reactivity and Derivatization Potential
The reactivity of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is dominated by the nucleophilic character of the exocyclic 2-amino group. This functionality serves as the primary handle for synthetic elaboration.
The amino group readily undergoes reactions with a variety of electrophiles, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Boc-Protection: A patent for COT (Cancer Osaka Thyroid) kinase modulators describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) and DMAP, which is a standard procedure to temporarily mask the nucleophilicity of the amine while performing chemistry elsewhere on the molecule.[2] This confirms its utility as a reactive intermediate.
The ester group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another site for modification, such as amide coupling.
Caption: Key reaction sites on Ethyl 2-aminobenzo[d]thiazole-7-carboxylate.
Applications in Drug Development and Chemical Biology
The title compound is more than just a synthetic intermediate; it is a key building block for constructing complex, biologically active molecules.
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Kinase Inhibitors: The 2-aminobenzothiazole scaffold is a common feature in many kinase inhibitors.[4] The amino group often forms a critical hydrogen bond interaction within the hinge region of the ATP-binding pocket of kinases. This compound provides a ready starting point for elaborating side chains to target specific kinases involved in oncology or inflammatory diseases.
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Protein Degrader Building Block: Its explicit categorization as a protein degrader building block is highly significant.[7] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC molecule, one end binds to a target protein, and the other end binds to an E3 ubiquitin ligase. This compound could be used to construct the target-binding portion of the molecule, with the ester serving as an attachment point for the linker and E3 ligase ligand.
Conclusion
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a high-value heterocyclic compound with a strategic combination of a privileged biological scaffold and versatile chemical handles. Its robust synthesis, predictable spectroscopic properties, and well-defined reactivity at the C2-amino group make it an essential tool for medicinal chemists. Its emerging application in the field of targeted protein degradation underscores its importance and potential for developing next-generation therapeutics.
References
-
CP Lab Safety. Ethyl 2-aminobenzo[d]thiazole-7-carboxylate, min 98%, 100 mg. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available at: [Link]
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Lv, K., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Available at: [Link]
- Google Patents. WO2017007689A1 - Cot modulators and methods of use thereof.
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